5-(butoxymethyl)-1-isobutyl-1H-pyrazole
説明
5-(Butoxymethyl)-1-isobutyl-1H-pyrazole is a pyrazole derivative featuring a butoxymethyl ether group at the 5-position and an isobutyl substituent at the 1-position of the pyrazole ring. Its structural design incorporates hydrophobic substituents (butoxymethyl and isobutyl), which may enhance binding affinity to enzymatic targets or improve pharmacokinetic properties.
特性
IUPAC Name |
5-(butoxymethyl)-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-4-5-8-15-10-12-6-7-13-14(12)9-11(2)3/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMARDJVGJJNESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(butoxymethyl)-1-isobutyl-1H-pyrazole typically begins with commercially available starting materials such as 1-isobutyl-1H-pyrazole and butoxymethyl chloride.
Reaction Conditions: The reaction involves the alkylation of 1-isobutyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for 5-(butoxymethyl)-1-isobutyl-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 5-(butoxymethyl)-1-isobutyl-1H-pyrazole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxymethyl or isobutyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: 5-(butoxymethyl)-1-isobutyl-1H-pyrazole can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential candidate for drug development and biochemical research.
Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit antimicrobial properties, and 5-(butoxymethyl)-1-isobutyl-1H-pyrazole may be explored for its potential in this area.
Medicine:
Drug Development: The compound can be investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Diagnostic Agents: It can be used as a precursor for the synthesis of diagnostic agents in medical imaging.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and pesticides.
Chemical Manufacturing: It can serve as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-(butoxymethyl)-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Chiral Hemiaminal Ethers (3d and 3i)
- Structure : These compounds, such as (R)-menthoxymethyl-substituted derivatives, share a pyrazole core but replace the butoxymethyl group with a bulky, chiral menthoxymethyl group.
- Activity : Demonstrated superior AChE inhibition, with IC50 values of 0.983 ± 1.41 mM (3d) and 1.154 ± 0.89 mM (3i) , outperforming the butoxymethyl derivatives (3a, 3f, 3h) in the same study .
- Key Difference : The chiral menthoxymethyl group likely enhances steric interactions with the AChE active site, contributing to higher potency compared to the linear butoxymethyl chain in the target compound.
5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole
- Structure : Substitutes the butoxymethyl group with a bromine atom at the 5-position and a phenyl group at the 1-position.
- Key Difference : The absence of the ether functional group and presence of bromine may reduce solubility in polar solvents compared to the target compound.
5-(Butoxymethyl)-1-(2-Fluoroethyl)-1H-Pyrazole
- Structure : Replaces the isobutyl group with a 2-fluoroethyl substituent.
- Properties: The fluorine atom introduces electronegativity, which could enhance metabolic stability and alter electronic distribution within the molecule. No biological activity data is reported .
4-Bromo-3-(Butoxymethyl)-1-isobutyl-1H-Pyrazole
- Structure : Adds a bromine atom at the 4-position alongside the butoxymethyl group.
- Properties : The dual substitution (bromo and butoxymethyl) increases MW and lipophilicity. This compound is also listed as discontinued, suggesting challenges in synthesis or stability .
- Key Difference : The additional bromine may sterically hinder AChE binding compared to the target compound, though this remains speculative without activity data.
Comparative Data Table
Research Implications
- Structure-Activity Relationship (SAR) : The butoxymethyl group in the target compound contributes to moderate AChE inhibition, but chiral or bulkier substituents (e.g., menthoxymethyl) significantly enhance potency .
- Functional Group Impact : Halogenation (e.g., bromine) increases lipophilicity but may reduce solubility, while fluorine substitution improves metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
